molecular formula C11H18ClF3N2O2 B13449088 Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Cat. No.: B13449088
M. Wt: 302.72 g/mol
InChI Key: GTXULYTYYPKPTQ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve cycloaddition reactions, nucleophilic substitutions, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride may have potential applications as a drug candidate or a precursor for drug development. Its unique structure and reactivity profile make it an attractive target for medicinal chemists.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other functional products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group and the specific arrangement of atoms within its bicyclic structure

This detailed article provides a comprehensive overview of Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[410]heptane-2-carboxylate hydrochloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H18ClF3N2O2

Molecular Weight

302.72 g/mol

IUPAC Name

tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H17F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14;/h6-8,15H,4-5H2,1-3H3;1H

InChI Key

GTXULYTYYPKPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F.Cl

Origin of Product

United States

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